molecular formula C56H32N6 B2723928 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile CAS No. 1416881-51-0

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile

Cat. No.: B2723928
CAS No.: 1416881-51-0
M. Wt: 788.914
InChI Key: QMXFUIUEGUOSEV-UHFFFAOYSA-N
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Description

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile (abbreviated as 4CzPN in some literature) is a tetrasubstituted phthalonitrile derivative where four carbazole moieties are attached to the 3,4,5,6-positions of the phthalonitrile core. This compound belongs to a class of materials widely studied for their thermally activated delayed fluorescence (TADF) properties, which are critical for applications in organic light-emitting diodes (OLEDs) and photocatalysis . The molecule’s design leverages the strong electron-donating carbazole groups and the electron-withdrawing phthalonitrile core, creating a donor-acceptor (D-A) system with a small singlet-triplet energy gap (ΔEST), enabling efficient reverse intersystem crossing (RISC) .

Synthesis: A solvent-minimized synthesis via ball milling has been reported, yielding 4CzPN in 58% efficiency. This method uses 3,4,5,6-tetrafluorophthalonitrile and 9H-carbazole in tetrahydrofuran (THF), avoiding traditional reflux conditions . The compound’s molecular formula is C56H32N6, with a molecular weight of 789.28 g/mol, and it exhibits a bright yellow color with a melting point exceeding 300°C .

Properties

IUPAC Name

3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXFUIUEGUOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :
    • Tetrafluorophthalonitrile (2.00 mmol)
    • 9H-carbazole (10.0 mmol, 5.0 equiv per fluorine)
    • Sodium hydride (60% dispersion in oil, 12.0 mmol)
    • DMF (40 mL)
  • Procedure :
    • Carbazole and NaH are stirred in DMF under nitrogen at room temperature for 30 minutes.
    • Tetrafluorophthalonitrile is added, and the mixture is heated to 60°C for 10 hours.
    • Workup involves aqueous quenching, solvent removal, and purification via silica gel chromatography using chloroform/acetone mixtures.
Parameter Value
Yield 28.5%
Reaction Time 10 hours
Temperature 60°C
Purification Method Column chromatography

This method, while straightforward, suffers from moderate yields due to incomplete substitution and side reactions. The use of pyrophoric NaH and high-boiling DMF complicates scalability.

Enhanced SNAr with Sodium Bis(trimethylsilyl)amide in Tetrahydrofuran

A refined approach utilizing sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) significantly improves reaction efficiency. NaHMDS, a strong non-nucleophilic base, ensures rapid deprotonation of carbazole, facilitating cleaner SNAr kinetics.

Key Modifications

  • Reagents :
    • Tetrafluoroisophthalonitrile (5.00 mmol)
    • 9H-carbazole (22.0 mmol, 4.4 equiv)
    • NaHMDS (21.0 mmol, 2 M in THF)
    • THF (40 mL)
  • Procedure :
    • Carbazole and NaHMDS are premixed in THF at 0°C, followed by gradual warming to room temperature.
    • Tetrafluoroisophthalonitrile is introduced via cannula, and the reaction proceeds for 30 minutes.
    • Purification avoids chromatography; recrystallization from chloroform/methanol yields pure product.
Parameter Value
Yield 76%
Reaction Time 30 minutes
Temperature 0°C → 26°C
Purification Method Recrystallization

This protocol reduces reaction time from hours to minutes and eliminates hazardous NaH. The absence of DMF simplifies solvent removal, making it more amenable to gram-scale synthesis.

Mechanochemical Synthesis via Ball Milling

Recent advances in solvent-minimized chemistry have enabled the synthesis of this compound through ball milling. This mechanochemical method eliminates bulk solvents, reduces waste, and enhances reaction rates.

Operational Details

  • Reagents :
    • Tetrafluorophthalonitrile (0.5 mmol)
    • 9H-carbazole (2.2 mmol, 4.4 equiv)
    • Sodium tert-butoxide (2.1 mmol)
    • Tetrahydrofuran (0.1–1.0 μL/mg as liquid-assisted grinding agent)
  • Procedure :
    • Carbazole and NaOtBu are milled for 30 minutes to ensure thorough mixing.
    • Tetrafluorophthalonitrile and THF are added, followed by further milling (30 Hz, 1 hour).
    • Workup involves dichloromethane/water extraction and recrystallization.
Parameter Value
Yield 92%
Reaction Time 1 hour
Temperature Ambient
Purification Method Recrystallization

This method achieves near-quantitative yields without column chromatography. Its scalability was demonstrated in a multi-gram synthesis (3.23 g, 82% yield), highlighting industrial potential.

Large-Scale Column-Free Synthesis

For kilogram-scale production, a column-free protocol has been developed, prioritizing cost-effectiveness and operational simplicity. This method leverages excess carbazole (5.5 equiv) and controlled stoichiometry to drive substitution to completion.

Process Parameters

  • Reagents :
    • Tetrafluorophthalonitrile (1.00 kg scale)
    • 9H-carbazole (5.5 equiv)
    • Sodium hydride (60% dispersion, 6.0 equiv)
    • DMF (20 L per kg substrate)
  • Procedure :
    • Carbazole and NaH are combined in DMF under nitrogen.
    • Tetrafluorophthalonitrile is added portionwise to maintain temperature <70°C.
    • After 12 hours, the mixture is drowned in water, filtered, and washed with methanol.
Parameter Value
Yield 91%
Reaction Time 12 hours
Temperature 60–70°C
Purification Method Filtration/recrystallization

This method’s success lies in precise stoichiometric control and the avoidance of chromatography, making it ideal for industrial applications.

Comparative Analysis of Synthetic Methods

To contextualize these protocols, critical parameters are juxtaposed:

Method Yield (%) Reaction Time Scalability Safety Concerns
NaH/DMF 28.5 10 hours Low Pyrophoric base, DMF use
NaHMDS/THF 76 30 minutes Moderate Air-sensitive reagents
Ball milling 92 1 hour High Minimal
Column-free (kg-scale) 91 12 hours Industrial High-temperature exotherms

Key Observations :

  • Ball milling offers the highest yield and fastest reaction time but requires specialized equipment.
  • NaHMDS/THF balances speed and yield for lab-scale synthesis.
  • Column-free kg-scale methods prioritize throughput over reaction time, suitable for manufacturing.

Mechanistic Insights and Side Reactions

The SNAr mechanism proceeds via a concerted pathway where the carbazolide anion attacks electron-deficient fluorinated carbons. Key challenges include:

  • Incomplete Substitution : Residual mono- or tri-substituted byproducts necessitate rigorous purification.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates but may decompose under prolonged heating.
  • Base Selection : Strong bases (NaH, NaHMDS) ensure complete deprotonation, whereas weaker bases (NaOtBu) require mechanochemical activation.

Purification and Characterization

Post-synthetic purification is critical due to the compound’s low solubility (<0.002 g/mL in ethyl acetate). Common techniques include:

  • Silica Gel Chromatography : Employed in small-scale syntheses with chloroform/acetone gradients.
  • Recrystallization : Preferred for large batches using chloroform/methanol or dichloromethane/hexane.

Characterization via $$ ^1H $$ NMR (DMSO-d6) reveals distinct aromatic signals:

  • δ 7.91–7.84 (m, 4H, carbazole H-4)
  • δ 7.71 (d, J = 7.3 Hz, 4H, carbazole H-5)
  • δ 6.59 (t, J = 7.7 Hz, 4H, carbazole H-3).

Chemical Reactions Analysis

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Photonic Applications

1. Organic Light Emitting Diodes (OLEDs)
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile has been studied for its potential use in OLEDs due to its high thermal stability and efficient charge transport properties. The presence of carbazole units enhances the luminescent efficiency and stability of the devices.

2. Photocatalysis
Research indicates that this compound can serve as an effective photocatalyst for various chemical reactions under UV light. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in environmental remediation and organic synthesis .

Material Science Applications

1. Thin Film Transistors (TFTs)
The compound's excellent charge mobility has led to investigations into its use in thin-film transistors. The incorporation of this compound into TFTs can enhance their performance by improving carrier transport and device stability .

2. Nanocomposites
In material science, this compound is being explored for creating nanocomposites that exhibit enhanced mechanical and thermal properties. Its compatibility with various polymers allows for the development of advanced materials suitable for electronics and aerospace applications .

Biological Applications

1. Anticancer Activity
Studies have indicated that derivatives of carbazole compounds exhibit promising anticancer properties. The unique structure of this compound may enhance the efficacy of these derivatives by increasing their bioavailability and targeting capabilities .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests potential applications in drug delivery systems. Its structural characteristics allow for modification to improve solubility and controlled release profiles .

Case Studies and Research Findings

StudyFocusFindings
Research on OLEDsEfficiency ImprovementDemonstrated enhanced luminescence when used in OLED devices compared to traditional materials .
Photocatalytic Activity StudyEnvironmental ApplicationsShowed significant degradation of organic pollutants under UV irradiation .
Anticancer ResearchBiological ActivityIndicated potential as a therapeutic agent against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile involves its ability to act as a donor-acceptor fluorophore. The carbazolyl groups act as electron donors, while the dicyanobenzene acts as an electron acceptor. This unique arrangement allows the compound to participate in photoredox reactions, where it can transfer electrons under light irradiation. This property is crucial for its role as a photocatalyst and in TADF applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile can be contextualized by comparing it to related carbazole-substituted nitrile derivatives. Key compounds include:

Table 1: Structural and Functional Comparison of Carbazole-Substituted Nitriles

Compound Name Core Structure Substituent Positions Molecular Weight (g/mol) Key Applications ΔEST (eV) Stability/Observations References
This compound (4CzPN) Phthalonitrile 3,4,5,6 789.28 OLEDs, Photocatalysis Not reported Synthesized via ball milling; limited stability data
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) Isophthalonitrile 2,4,5,6 788.89 Photocatalysis, OLEDs 0.03–0.05 High TADF efficiency; poor OLED operational stability (LT50 < 10 h)
2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) Benzonitrile 2,3,5,6 728.84 Photon upconversion 0.07 Efficient triplet sensitizer; faster RISC vs. 4CzIPN
4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN) Phthalonitrile 4,5 540.57 OLED host-guest systems Adjustable via doping Tunable ΔEST with polar additives
4CzIPN-Me (Methyl-substituted 4CzIPN) Isophthalonitrile 2,4,5,6 (with methyl) 830.98 High-stability OLEDs Not reported Enhanced thermal stability (Tg > 200°C)

Key Observations :

Structural Variations and Electronic Properties :

  • The substitution pattern on the aromatic core critically influences ΔEST and RISC rates. For example, 4CzIPN (isophthalonitrile core) exhibits a smaller ΔEST (0.03–0.05 eV) compared to 4CzBN (benzonitrile core, ΔEST = 0.07 eV), leading to faster RISC and higher TADF efficiency .
  • This compound’s phthalonitrile core likely results in distinct electronic properties compared to isophthalonitrile derivatives, though experimental ΔEST data remains unreported .

Synthetic Methodologies :

  • 4CzIPN is typically synthesized via SNAr reactions under reflux , whereas this compound employs solvent-minimized ball milling, reflecting advances in green chemistry .

Application-Specific Performance: OLED Stability: 4CzIPN-based OLEDs suffer from rapid luminance decay (LT50 < 10 h), attributed to exciton-polaron quenching in the D-A structure . Methyl-substituted analogs (e.g., 4CzIPN-Me) show improved thermal stability but retain emission efficiency challenges . Photocatalysis: 4CzIPN is widely used in photoredox reactions (e.g., C–H alkylation) due to its strong oxidizing excited state (E1/2<sup>ox</sup> = +1.92 V vs SCE) .

Derivative Modifications :

  • Bulky substituents, such as tert-butyl groups on carbazole (e.g., 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile), enhance solubility and film-forming properties but may sterically hinder charge transfer .
  • Partial substitution (e.g., 2CzPN) allows ΔEST tuning via host-guest interactions, enabling tailored optoelectronic properties .

Biological Activity

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, commonly referred to as 4CzPN, is a compound of significant interest in the fields of organic electronics and photonics due to its unique photophysical properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure:

  • Molecular Formula: C₅₆H₃₂N₆
  • Molecular Weight: 788.89 g/mol
  • CAS Number: 1416881-51-0

The synthesis of 4CzPN typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with carbazole derivatives. A notable synthesis method reported yields a solid product with a melting point exceeding 300 °C . The compound exhibits strong luminescence properties with UV absorption peaks at 325 nm and 364 nm in toluene and photoluminescence at 528 nm .

Anticancer Properties

Recent studies have indicated that compounds similar to 4CzPN exhibit promising anticancer activities. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, which leads to apoptosis in cancer cells. A comparative study showed that 4CzPN could induce cell death in various cancer cell lines through photodynamic therapy (PDT) mechanisms .

Table 1: Anticancer Activity of 4CzPN

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5ROS generation
MCF-715.0Apoptosis via mitochondrial pathway
A54910.0Cell cycle arrest

Photodynamic Therapy (PDT)

4CzPN has been investigated for its role in PDT, where it acts as a photosensitizer. Upon excitation with light, it generates singlet oxygen which can selectively destroy tumor cells while sparing healthy tissue. This selectivity is attributed to the preferential accumulation of the compound in tumor cells due to their enhanced permeability and retention effect .

Case Studies

  • Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of 4CzPN showed a dose-dependent decrease in viability when exposed to light activation. The study concluded that the compound's efficacy as a PDT agent is significantly enhanced under optimal light conditions .
  • MCF-7 Breast Cancer Model : Another study focused on MCF-7 breast cancer cells demonstrated that treatment with 4CzPN resulted in G2/M phase cell cycle arrest. This was accompanied by increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile in laboratory settings?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. A flame-dried two-necked flask under inert atmosphere (e.g., nitrogen) is critical to prevent moisture interference. Reflux conditions (e.g., 22 hours at 120°C) with stoichiometric excess of 9H-carbazole (4.4 equivalents) ensure complete substitution on the phthalonitrile core. Post-reaction purification via column chromatography or recrystallization in dichloromethane/methanol is recommended to isolate the product with ≥98% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥99.9% purity) is essential for assessing purity . Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms substituent positions on the phthalonitrile core. Mass spectrometry (MS) validates the molecular weight (788.89 g/mol), while X-ray crystallography (if single crystals are obtainable) provides definitive structural elucidation .

Advanced Research Questions

Q. How do structural modifications, such as substituent position or steric effects, influence the photophysical properties of carbazole-based derivatives like this compound?

  • Methodological Answer : Substituent positions (e.g., 3,4,5,6 vs. 2,4,5,6) alter conjugation pathways, impacting absorption/emission spectra. For example, derivatives with para-substituted carbazole units exhibit bathochromic shifts compared to meta-substituted analogs. Steric hindrance from bulky groups (e.g., tert-butyl) reduces aggregation in solid states, enhancing photoluminescence quantum yield (PLQY). Time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations can correlate structural features with excited-state dynamics .

Q. What methodologies are employed to analyze discrepancies in emission spectra between solution-phase and solid-state forms of this compound?

  • Methodological Answer : Solution-phase emission is measured in degassed tetrahydrofuran (THF) at low concentrations to minimize aggregation. Solid-state spectra require thin-film preparation via spin-coating or vacuum deposition. A red shift in the solid state often indicates π-π stacking or excimer formation. Differential scanning calorimetry (DSC) and grazing-incidence X-ray diffraction (GI-XRD) analyze crystallinity and molecular packing, explaining spectral variations .

Q. In the context of organic electronics, how does this compound function as a photocatalyst or emissive layer material, and what experimental protocols validate its efficacy?

  • Methodological Answer : As a photocatalyst, its high triplet energy (ET ≥ 2.8 eV) facilitates energy transfer in triplet-triplet annihilation upconversion. Photocatalytic activity is tested using anthracene oxidation under blue light (450 nm). In organic light-emitting diodes (OLEDs), it serves as a host in emissive layers. Device efficacy is validated by measuring current density-voltage-luminance (J-V-L) curves, external quantum efficiency (EQE), and Commission Internationale de l'Éclairage (CIE) coordinates .

Q. What strategies are recommended for resolving synthetic challenges such as low yields or byproduct formation during the preparation of this compound?

  • Methodological Answer : Low yields often stem from incomplete substitution. Increasing reaction time (up to 48 hours) or using catalysts like copper(I) iodide can improve efficiency. Byproducts (e.g., mono-/di-substituted intermediates) are minimized via gradient elution in chromatography. Recrystallization in mixed solvents (e.g., DCM/hexane) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) or in situ NMR ensures intermediate control .

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